[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol is an organic compound with the molecular formula C24H26O4 This compound is characterized by the presence of three phenyl groups, each substituted with different functional groups: ethoxymethyl, methoxy, and methoxy
Preparation Methods
The synthesis of [2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-(ethoxymethyl)benzaldehyde with 2-methoxyphenylmagnesium bromide, followed by the addition of 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture interference .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure the desired reaction pathways and high yields. Major products formed from these reactions include various substituted phenyl derivatives and their corresponding oxidized or reduced forms .
Scientific Research Applications
[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for pharmaceuticals and materials science.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of [2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
The molecular targets and pathways involved include cyclooxygenase enzymes, nuclear factor-kappa B (NF-κB) signaling, and other key regulators of cellular processes. The compound’s ability to interact with these targets makes it a valuable tool in studying disease mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol can be compared with other similar compounds, such as:
[2-(Methoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol: This compound has a methoxymethyl group instead of an ethoxymethyl group, leading to differences in reactivity and biological activity.
[2-(Ethoxymethyl)phenyl]-(2-hydroxyphenyl)-(4-methoxyphenyl)methanol: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s chemical properties and interactions with biological targets.
Properties
CAS No. |
6636-18-6 |
---|---|
Molecular Formula |
C24H26O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[2-(ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C24H26O4/c1-4-28-17-18-9-5-6-10-21(18)24(25,19-13-15-20(26-2)16-14-19)22-11-7-8-12-23(22)27-3/h5-16,25H,4,17H2,1-3H3 |
InChI Key |
HDOHJPQPDPDOKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=CC=C1C(C2=CC=C(C=C2)OC)(C3=CC=CC=C3OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.